molecular formula C9H13BN2O2 B567318 (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid CAS No. 1310404-18-2

(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid

Cat. No.: B567318
CAS No.: 1310404-18-2
M. Wt: 192.025
InChI Key: VPXRXMTXRIZCSD-UHFFFAOYSA-N
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Description

(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative that features a pyrrolidine ring attached to a pyridine ring, with a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid typically involves the formation of the pyrrolidine and pyridine rings followed by the introduction of the boronic acid group. One common method involves the reaction of pyrrolidine with a pyridine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, temperature control, and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for cross-coupling reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Chemistry

In chemistry, (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, enabling the formation of carbon-carbon bonds .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmacophore in drug discovery. Its unique structure allows it to interact with biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with other molecules makes it useful in the development of high-performance materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives, such as phenylboronic acid and 4-pyridylboronic acid. These compounds share the boronic acid functional group but differ in their structural features .

Uniqueness

(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid is unique due to the presence of both pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

(6-pyrrolidin-1-ylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O2/c13-10(14)8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5,13-14H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXRXMTXRIZCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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